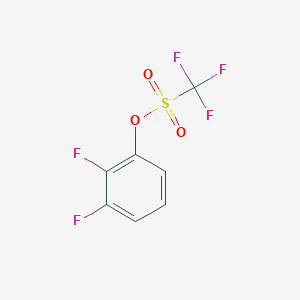

2,3-Difluorophenyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Difluorophenyl trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. It is a colorless liquid widely used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorophenyl trifluoromethanesulfonate typically involves the reaction of 2,3-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the trifluoromethanesulfonate group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a corresponding 2,3-difluorophenyl amine derivative .

Wissenschaftliche Forschungsanwendungen

2,3-Difluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3-Difluorophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into aromatic systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Difluorophenyl trifluoromethanesulfonate

- 2,5-Difluorophenyl trifluoromethanesulfonate

- 2,6-Difluorophenyl trifluoromethanesulfonate

Uniqueness

2,3-Difluorophenyl trifluoromethanesulfonate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

2,3-Difluorophenyl trifluoromethanesulfonate (DFPT) is a synthetic compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring multiple fluorine substituents, enhances its reactivity and biological activity. This article explores the biological activity of DFPT, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

DFPT is characterized by the following chemical structure:

- Molecular Formula : C8H4F5O3S

- Molecular Weight : 286.17 g/mol

The trifluoromethanesulfonate group serves as a strong electrophile, making DFPT a valuable reagent in nucleophilic substitution reactions. The presence of fluorine atoms significantly influences the compound's reactivity and selectivity in various chemical processes.

DFPT acts primarily as an electrophile in chemical reactions due to the strong electron-withdrawing nature of the trifluoromethanesulfonate group. This property facilitates nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. The mechanism can be summarized as follows:

- Electrophilic Activation : The trifluoromethanesulfonate group activates the aromatic ring for nucleophilic attack.

- Nucleophilic Substitution : Nucleophiles attack the activated carbon atom on the aromatic ring, leading to the formation of new compounds.

- Product Formation : The reaction yields substituted aromatic products that can exhibit diverse biological activities.

Biological Applications

DFPT has been utilized in the synthesis of biologically active molecules with potential therapeutic applications:

- Anticancer Activity : Research indicates that DFPT derivatives can inhibit cancer cell proliferation. For instance, compounds derived from DFPT have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- Neuroprotective Effects : Some studies suggest that DFPT derivatives may possess neuroprotective properties, potentially aiding in conditions like Alzheimer's disease through inhibition of acetylcholinesterase (AChE) enzymes .

- Inflammation Modulation : DFPT has been implicated in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of DFPT derivatives on FaDu hypopharyngeal tumor cells. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The structure-activity relationship indicated that modifications to the DFPT scaffold could optimize its anticancer properties .

Case Study 2: Neuroprotective Properties

In another investigation, researchers synthesized a series of DFPT analogs and assessed their ability to inhibit AChE and BuChE enzymes. Some analogs showed significant inhibition rates, suggesting potential use in Alzheimer's disease therapy by enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFPT, a comparison with similar compounds is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4-Difluorophenyl trifluoromethanesulfonate | 2,4-Difluorophenyl trifluoromethanesulfonate | Moderate anticancer activity |

| 2,6-Difluorophenyl trifluoromethanesulfonate | 2,6-Difluorophenyl trifluoromethanesulfonate | Limited biological activity |

| This compound | This compound | Significant anticancer and neuroprotective activity |

Eigenschaften

IUPAC Name |

(2,3-difluorophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O3S/c8-4-2-1-3-5(6(4)9)15-16(13,14)7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBQTSBHGJCYAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619559 |

Source

|

| Record name | 2,3-Difluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211315-75-2 |

Source

|

| Record name | 2,3-Difluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.